molecular formula C18H14BrN5O3S B4002250 10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4002250
M. Wt: 460.3 g/mol
InChI Key: KORPPUXXBCQCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C18H14BrN5O3S and its molecular weight is 460.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.00007 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis of novel triazines, triazepines, and benzoxazepines involves intricate reactions that yield compounds with potential anti-tumor and antimicrobial properties. For example, the synthesis of novel triazines and triazepines from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has shown promising anti-tumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (Badrey & Gomha, 2012). This highlights the potential of heterocyclic compounds in cancer research.

Chemical Synthesis Techniques

The practical synthesis of heterocyclic compounds involves a variety of chemical techniques, including the Suzuki–Miyaura reaction, which is utilized in the synthesis of orally active CCR5 antagonists (Ikemoto et al., 2005). Such methodologies are essential for the development of new pharmaceuticals and highlight the importance of innovative synthetic strategies in drug discovery.

Antimicrobial and Antibacterial Studies

Heterocyclic compounds derived from similar synthetic pathways have demonstrated significant antimicrobial activities. For instance, the synthesis and biological studies of triazolo-/thiadiazolo-benzoxazines have shown inhibitory action against both gram-positive and gram-negative bacteria, underscoring their potential as antimicrobial agents (Dabholkar & Gavande, 2012).

Properties

IUPAC Name

10-bromo-3-ethylsulfanyl-6-(4-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O3S/c1-2-28-18-21-17-15(22-23-18)13-9-11(19)5-8-14(13)20-16(27-17)10-3-6-12(7-4-10)24(25)26/h3-9,16,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPPUXXBCQCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
Reactant of Route 6
10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.